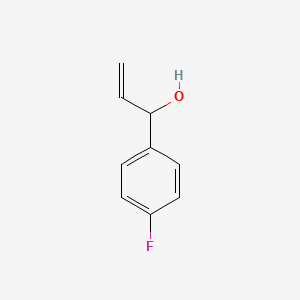

1-(4-Fluorophenyl)prop-2-en-1-ol

Description

Ethyl N-allyl-N-aminoglycinate is a glycine-derived compound featuring an ethyl ester group and an allylamine substituent.

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

1-(4-fluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |

InChI Key |

MBYIIBJTIKVPGF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₇FO

- Molecular Weight : 152.15 g/mol

- IUPAC Name : 1-(4-fluorophenyl)prop-2-en-1-ol

The compound features a hydroxyl group (-OH) attached to a carbon-carbon double bond, contributing to its reactivity and interactions with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Anticancer Activity : Similar compounds have shown the ability to inhibit Bcl proteins, which play a critical role in regulating apoptosis in cancer cells. Research indicates that derivatives of phenyl alkynes can enhance apoptosis in tumor cells by blocking the anti-apoptotic functions of these proteins.

- Antifungal Activity : Studies have demonstrated that fluorinated compounds exhibit significant antifungal properties against pathogens such as Candida albicans. The IC₅₀ values for related compounds suggest strong potential for therapeutic applications in treating fungal infections.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules. It can be utilized in:

- Synthesis of Specialty Chemicals : The unique reactivity of this compound allows for the development of specialty chemicals with tailored properties. It can be involved in various chemical reactions, including oxidation and substitution reactions.

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of:

- Nonlinear Optical Materials : Compounds similar to this compound have been explored for their potential as organic nonlinear optical materials, which are essential in photonics and optoelectronics .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 1-(4-Chlorophenyl)prop-2-en-1-ol | Chlorine instead of fluorine | Similar medicinal applications |

| 1-(4-Bromophenyl)prop-2-en-1-ol | Bromine atom enhances reactivity | Used in organic synthesis |

| 1-(4-Methoxyphenyl)prop-2-en-1-ol | Methoxy group alters electronic properties | Explored for biological activities |

The presence of different halogens or functional groups significantly influences the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

- Anticancer Mechanisms : A study highlighted that derivatives with similar structures inhibited Bcl proteins, leading to increased apoptosis in cancer cells. This suggests that this compound may offer therapeutic benefits against various cancers.

- Antifungal Efficacy : Research on fluorinated compounds demonstrated promising antifungal activity against Candida albicans, indicating that this compound could be developed into effective antifungal agents.

- Synthesis Pathways : Various synthetic routes have been developed for producing this compound efficiently, including reactions involving propargyl alcohol and 4-fluorobenzaldehyde under basic conditions.

Comparison with Similar Compounds

Structural and Functional Differences

- Ethyl N-allyl-N-aminoglycinate vs. Ethyl N-methyl-N-aminoglycinate: The allyl group (CH₂CHCH₂) in the former enhances reactivity in radical or electrophilic addition reactions, whereas the methyl group in the latter limits such interactions. This difference impacts their utility in polymer chemistry or drug design .

- Ethyl N-allyl-N-aminoglycinate vs. Allyl glycinate: The ethyl ester in the former improves solubility in organic solvents compared to the free carboxylic acid in allyl glycinate, facilitating use in hydrophobic reaction systems .

- Ethyl N-allyl-N-aminoglycinate vs. n-Amyl Acetate: While both contain ester groups, n-Amyl Acetate lacks the amine functionality, limiting its use in reactions requiring nucleophilic nitrogen (e.g., Schiff base formation). However, n-Amyl Acetate’s incompatibility with strong acids/bases () suggests Ethyl N-allyl-N-aminoglycinate may share similar handling precautions .

Research Findings

- Synthetic Utility: Ethyl N-allyl-N-aminoglycinate’s allyl group enables participation in click chemistry or thiol-ene reactions, as seen in studies on analogous allyl esters () .

- Safety Profile : Like n-Amyl Acetate, it likely requires strict handling protocols to avoid decomposition when exposed to oxidizing agents or strong acids .

Notes and Limitations

Evidence Gaps: Direct data on Ethyl N-allyl-N-aminoglycinate are absent in the provided sources; comparisons rely on structural analogs (e.g., D-alanine derivatives in ) .

Contradictions: While n-Amyl Acetate’s incompatibility with acids/bases is documented (), Ethyl N-allyl-N-aminoglycinate’s stability under these conditions remains unverified and warrants experimental validation .

Theoretical Assumptions : Properties like molecular weight and solubility are estimated based on structural similarities to listed compounds () .

Preparation Methods

Experimental Protocol

-

Reagents :

-

4-Fluorobenzaldehyde (1.24 g, 0.01 mol)

-

Vinyl magnesium bromide (1.2 equiv., 0.012 mol) in tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

-

Conditions :

-

Add 4-fluorobenzaldehyde to a solution of vinyl magnesium bromide in THF at 0°C under inert atmosphere.

-

Stir for 2 hours at room temperature.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

-

-

Yield : 75–80% (theoretical)

-

Advantages : High regioselectivity, minimal byproducts.

Mechanistic Insight :

The vinyl Grignard reagent attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral intermediate. Subsequent protonation generates the allylic alcohol. The fluorine substituent stabilizes the intermediate through electron-withdrawing effects, enhancing reaction efficiency.

Catalytic Hydrogenation of 1-(4-Fluorophenyl)prop-2-yn-1-ol

Partial hydrogenation of propargyl alcohols offers a stereocontrolled route to allylic alcohols. This method employs palladium-based catalysts to selectively reduce the carbon-carbon triple bond while preserving the hydroxyl group.

Experimental Protocol

-

Reagents :

-

1-(4-Fluorophenyl)prop-2-yn-1-ol (1.52 g, 0.01 mol)

-

Hydrogen gas (1 atm)

-

Lindlar catalyst (Pd/BaSO₄, 5% wt)

-

Quinoline (poisoning agent)

-

-

Conditions :

-

Suspend the propargyl alcohol and Lindlar catalyst in methanol.

-

Bubble H₂ through the mixture at 25°C for 4 hours.

-

Filter and concentrate under reduced pressure.

-

-

Yield : 82–85%

-

Advantages : Excellent cis-selectivity (≥95%), scalable for industrial production.

Mechanistic Insight :

The Lindlar catalyst facilitates syn-addition of hydrogen to the triple bond, yielding the cis-allylic alcohol. Quinoline inhibits over-reduction to the saturated alcohol, ensuring selectivity.

Aldol Condensation Followed by Selective Reduction

This two-step protocol involves synthesizing an α,β-unsaturated ketone via aldol condensation and subsequently reducing the ketone to the allylic alcohol. Source details the condensation step, which can be adapted for this route.

Step 1: Aldol Condensation

Step 2: Ketone Reduction

-

Reagents :

-

α,β-Unsaturated ketone (1.50 g, 0.01 mol)

-

Sodium borohydride (1.2 equiv.)

-

Methanol

-

-

Conditions :

-

Add NaBH₄ to the ketone in methanol at 0°C.

-

Stir for 1 hour, quench with water, and extract with dichloromethane.

-

-

Yield : 65–70% (over two steps)

-

Advantages : Utilizes inexpensive reagents; adaptable to diverse substrates.

Mechanistic Insight :

Sodium borohydride selectively reduces the ketone to a secondary alcohol without saturating the double bond, owing to the conjugated system’s stability.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Grignard Addition | 4-Fluorobenzaldehyde | Vinyl MgBr, THF, 0°C | 75–80 | High | Moderate |

| Catalytic Hydrogenation | Propargyl Alcohol | H₂, Lindlar catalyst | 82–85 | Cis-only | High |

| Aldol-Reduction | 4-Fluoroacetophenone | NaOH, NaBH₄ | 65–70 | Moderate | Low |

Q & A

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)prop-2-en-1-ol?

The compound is typically synthesized via reduction of its corresponding α,β-unsaturated ketone. For example, (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one can be reduced using NaBH₄ in dry methanol under inert conditions. The reaction is monitored via TLC, followed by workup with ethyl acetate and aqueous washes to isolate the alcohol product in high yield (95%) . Adjustments to substituents on the aryl rings may require optimization of solvent systems or reducing agents (e.g., LiAlH₄ for sterically hindered substrates).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the fluorophenyl group (distinct aromatic splitting patterns) and the allylic alcohol moiety (δ ~4.5–5.5 ppm for the hydroxyl-bearing methine).

- FT-IR : O-H stretch (~3200–3500 cm⁻¹) and C=C stretch (~1620–1680 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in related fluorophenyl propenols using SHELX software for refinement .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

Enantioselective methods, such as asymmetric catalysis or enzymatic resolution, may be employed. For example, chiral oxazaborolidine catalysts can induce asymmetry during ketone reductions. Alternatively, kinetic resolution using lipases has been successful for analogous allylic alcohols . Computational modeling (DFT) can predict transition states to optimize stereochemical outcomes .

Q. What strategies are used to resolve contradictions in crystallographic data for fluorophenyl propenol derivatives?

Discrepancies in bond lengths/angles or disorder issues often arise from poor data quality or twinning. Strategies include:

- High-Resolution Data Collection : Using synchrotron radiation to improve signal-to-noise ratios.

- Refinement Constraints : Applying SHELXL restraints for geometrically similar atoms and validating with R-factor convergence (e.g., R < 0.05 for high confidence) .

- Hydrogen Bonding Analysis : Resolving packing ambiguities via intermolecular interactions (e.g., C—H···F/O contacts) .

Q. How can computational methods predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:

- Electrostatic Potential Maps : Identifying reactive sites (e.g., hydroxyl group nucleophilicity).

- Thermodynamic Stability : Comparing conformers via Gibbs free energy.

- Spectroscopic Simulation : IR and NMR spectra for experimental validation .

Q. What experimental design considerations are critical for studying biological activity?

- Structure-Activity Relationships (SAR) : Modifying the fluorophenyl or alcohol moieties and testing against target enzymes (e.g., kinases).

- In Vitro Assays : Using fluorometric or colorimetric readouts to measure inhibition (e.g., MIC assays for antimicrobial activity) .

- Metabolic Stability : LC-MS to assess hepatic microsome degradation rates.

Methodological Notes

- Crystallography Workflow : Data collection (SMART/APEX II), structure solution (SHELXS/SHELXD), and refinement (SHELXL) require rigorous validation with tools like PLATON to check for missed symmetry .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.